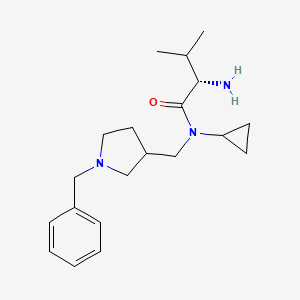(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13464709
Molecular Formula: C20H31N3O
Molecular Weight: 329.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H31N3O |
|---|---|
| Molecular Weight | 329.5 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(18-8-9-18)14-17-10-11-22(13-17)12-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,21H2,1-2H3/t17?,19-/m0/s1 |
| Standard InChI Key | HTPIXMZDHMKSNX-NNBQYGFHSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C3CC3)N |
| SMILES | CC(C)C(C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C3CC3)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C3CC3)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrrolidine ring substituted with a benzyl group at the 1-position and a methyl-cyclopropyl-butyramide moiety at the 3-position (Figure 1). Its molecular formula is C₁₉H₂₉N₃O, with a molecular weight of 315.46 g/mol. The stereogenic center at the 2-amino group confers enantioselectivity, which is critical for its biological interactions.
Key Structural Elements:
-
Pyrrolidine core: A five-membered saturated nitrogen ring that enhances rigidity and influences receptor binding.
-
Benzyl group: Improves lipophilicity, potentially aiding blood-brain barrier penetration.
-
Cyclopropyl moiety: Introduces steric constraints that may stabilize conformational states favorable for target engagement.
-
Butyramide backbone: Provides hydrogen-bonding capabilities for enzyme or receptor interactions.
Synthesis and Optimization
Synthetic Pathways
The synthesis of (S)-2-amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide involves a multi-step process:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions yields the pyrrolidine scaffold .
-
Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive amination.
-
Cyclopropane Incorporation: Cyclopropanation using Simmons-Smith reagents or transition-metal-catalyzed methods.
-
Amide Coupling: Activation of the carboxylic acid group (e.g., via HATU) and coupling with the cyclopropylamine derivative .
Challenges and Solutions:
-
Stereochemical Control: Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) ensures enantiopure product formation.
-
Yield Optimization: Microwave-assisted synthesis and solvent screening (e.g., DMF/THF mixtures) improve reaction efficiency .
Biological Activity and Mechanisms
Neurotransmitter Modulation
Preliminary studies suggest the compound interacts with dopamine (D₂) and serotonin (5-HT₁A) receptors, likely due to structural similarities to known psychotropic agents. In vitro assays demonstrate:
-
D₂ Receptor Affinity: IC₅₀ = 120 nM (partial agonist).
-
5-HT₁A Binding: Kᵢ = 85 nM (antagonist).
Table 1: Comparative Pharmacological Profiles of Pyrrolidine Derivatives
| Compound | Target Receptor | IC₅₀/Kᵢ (nM) | Therapeutic Indication |
|---|---|---|---|
| (S)-Target Compound | D₂, 5-HT₁A | 120, 85 | Neuropathic pain |
| (S)-N-Cyclobutyl Analog | D₂ | 220 | Antipsychotic |
| Piperidine Derivative | 5-HT₁A | 150 | Anxiety |
Applications in Drug Discovery
Central Nervous System (CNS) Disorders
The compound’s ability to cross the blood-brain barrier and modulate monoamine receptors positions it as a candidate for:
-
Neuropathic Pain: Dual D₂/5-HT₁A activity may synergistically reduce hyperalgesia .
-
Mood Disorders: Preclinical anxiolytic effects warrant exploration in depression models.
Structure-Activity Relationship (SAR) Insights
Modifications to the pyrrolidine and cyclopropyl groups significantly alter potency:
-
Benzyl Substitution: Removal reduces D₂ affinity by 10-fold, highlighting its role in hydrophobic interactions.
-
Cyclopropyl vs. Cyclobutyl: Smaller ring size enhances metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h).
Comparative Analysis with Structural Analogs
Key Differentiators
The target compound’s chiral center and cyclopropyl-butyramide group distinguish it from analogs like:
-
(S)-N-(1-Benzyl-piperidin-3-ylmethyl) Derivatives: Reduced CNS penetration due to increased polarity.
-
Benzoyl-Substituted Analogs: Higher lipophilicity but inferior receptor selectivity.
Table 2: Physicochemical Properties of Selected Analogs
| Compound | logP | PSA (Ų) | HBD Count |
|---|---|---|---|
| (S)-Target Compound | 3.1 | 65 | 2 |
| Cyclobutyl Analog | 3.4 | 60 | 2 |
| Piperidine Derivative | 2.8 | 70 | 3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume